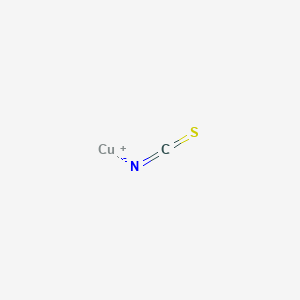
Isothiocyanatocopper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiocyanatocopper is a useful research compound. Its molecular formula is CCuNS and its molecular weight is 121.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isothiocyanatocopper suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isothiocyanatocopper including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemoprotective Effects Against Cancer : Isothiocyanates, which are derived from glucosinolates found in the Cruciferae family of plants, show significant chemoprotective effects against cancer in animal models. These effects are attributed to mechanisms like induction of cytoprotective proteins, inhibition of proinflammatory responses, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis and metastasis (Dinkova-Kostova, 2013).
Antimicrobial Properties : Studies have shown that isothiocyanates, including those derived from isothiocyanatocopper, have potent antimicrobial properties against human pathogens, including bacteria with resistant phenotypes. This suggests their potential use as alternatives or supplements to common antibiotics (Romeo et al., 2018).
Role in Disease Prevention : Research has indicated that glucosinolates and isothiocyanates have beneficial effects in models of carcinogenesis, cardiovascular, and neurological diseases. This is largely due to their ability to activate the Keap1-Nrf2-ARE pathway, which plays a critical role in cellular defense mechanisms (Dinkova-Kostova & Kostov, 2012).
Disease Prevention and Therapeutic Effects in Humans : Clinical trials using isothiocyanates, isolated mainly from cruciferous vegetables, have shown potential in preventing or treating various diseases, including cancer and autism. These findings suggest the possibility of incorporating isothiocyanates or their source plants into disease mitigation strategies (Palliyaguru et al., 2018).
Synthesis and Applications : The synthesis of isothiocyanates, including isothiocyanatocopper, has been a subject of research due to their diverse applications such as anticancer, antimicrobial, and anti-inflammatory properties. Different methods for synthesizing isothiocyanates have been explored, highlighting their versatility and potential in various applications (Eschliman & Bossmann, 2019).
Genotoxic Potential Versus Chemoprevention : While isothiocyanates have shown chemopreventive activities, their genotoxic potential must be considered. Although dietary levels of isothiocyanates are much lower than doses used in genotoxicity studies, the potential health risks at higher concentrations, such as in supplements, should be carefully evaluated (Fimognari et al., 2012).
Propriétés
InChI |
InChI=1S/CNS.Cu/c2-1-3;/q-1;+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZJYHLDBPFYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=S.[Cu+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiocyanatocopper | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

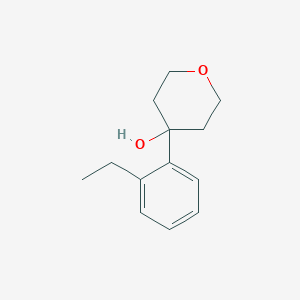
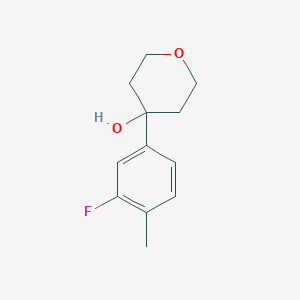
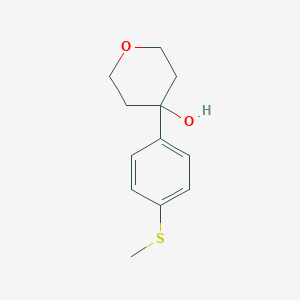
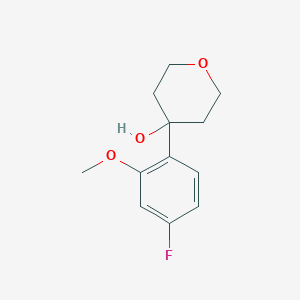
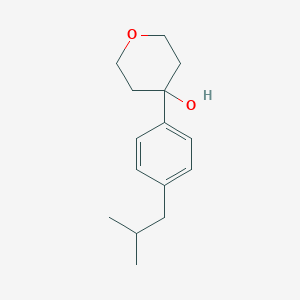
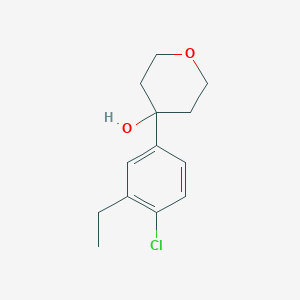
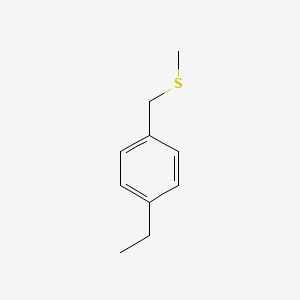




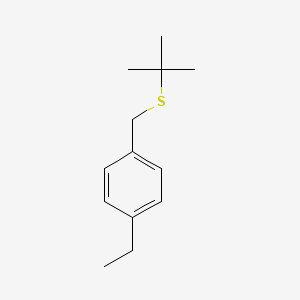

![3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8081293.png)